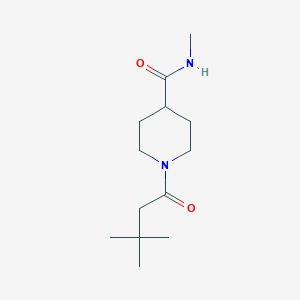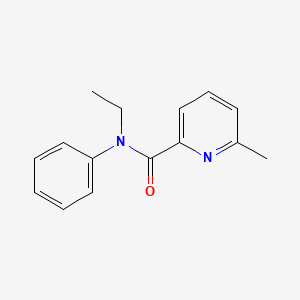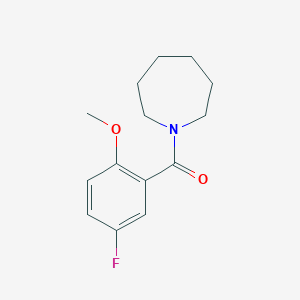
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone, also known as LY2940094, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays an important role in regulating multiple cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K pathway has been implicated in various diseases, including cancer, inflammation, and metabolic disorders. Therefore, LY2940094 has been studied extensively as a potential therapeutic agent for these diseases.
作用機序
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone inhibits PI3K pathway by targeting the p110α subunit of PI3K, which is frequently mutated or overexpressed in various cancers. By inhibiting p110α, this compound blocks the downstream signaling of PI3K pathway, including the activation of AKT and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the PI3K pathway. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.
実験室実験の利点と制限
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. In addition, this compound has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using this compound in lab experiments. It is a specific inhibitor of p110α subunit of PI3K, which limits its use in studying other isoforms of PI3K. In addition, this compound has not been studied extensively in clinical trials, which limits its potential for translation to human therapies.
将来の方向性
There are several future directions for the study of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone. One potential direction is to study its efficacy in combination with other targeted therapies, such as inhibitors of AKT and mTOR. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials for various diseases, including cancer, inflammation, and metabolic disorders. Finally, the development of more potent and specific inhibitors of PI3K pathway, including p110α subunit, may provide new therapeutic options for these diseases.
合成法
The synthesis of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 1-aminocyclohexane, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 5-fluoro-2-methoxybenzoyl chloride to yield this compound.
科学的研究の応用
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.
特性
IUPAC Name |
azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIMNNPGILIATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

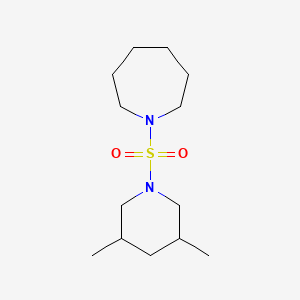
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
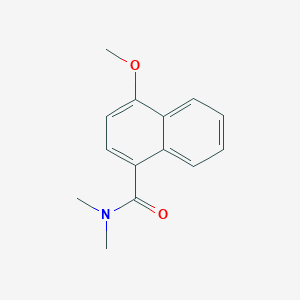
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
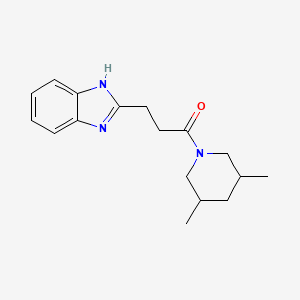
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
